molecular formula C16H18N2O5 B11693302 2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide

2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide

Cat. No.: B11693302
M. Wt: 318.32 g/mol
InChI Key: LLKVLXRUADQOAD-RQZCQDPDSA-N
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Description

This compound is a Schiff base derived from the condensation of 2-methylfuran-3-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. Structurally, it features a furan-3-carbohydrazide core linked via an imine bond to a 2,4,5-trimethoxyphenyl group. The E-configuration of the methylidene group is critical for its molecular geometry and intermolecular interactions.

Methoxy groups are known to influence lipophilicity and hydrogen-bonding capacity, which are key for pharmacological interactions .

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

2-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C16H18N2O5/c1-10-12(5-6-23-10)16(19)18-17-9-11-7-14(21-3)15(22-4)8-13(11)20-2/h5-9H,1-4H3,(H,18,19)/b17-9+

InChI Key

LLKVLXRUADQOAD-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Research indicates that 2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide exhibits various biological activities:

Anticancer Properties

  • Mechanism of Action : Studies have shown that the compound induces apoptosis in cancer cells by modulating mitochondrial pathways. It increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death.
  • Case Study : In vitro tests demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentration levels for inducing cell death.

Antimicrobial Activity

  • The compound has displayed antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Research Findings : A study highlighted its potential as an antifungal agent as well, suggesting a broad spectrum of antimicrobial activity.

Anti-inflammatory Effects

  • Preliminary investigations suggest that the compound may inhibit inflammatory pathways, although detailed mechanisms remain to be elucidated. This property could be beneficial for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of methoxy groups on the phenyl ring is believed to enhance the lipophilicity and overall biological activity of the compound. Research has indicated that modifications to the furan or hydrazide moieties can significantly alter its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the furan ring and the trimethoxyphenyl group allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and reported properties:

Compound Name (Core Structure) Substituent on Aryl Group Biological Activity Synthesis Conditions References
Target Compound (Furan-3-carbohydrazide) 2,4,5-Trimethoxyphenyl Not explicitly reported Likely ethanol reflux, AcOH catalyst
5a (Pyridine-3-carbohydrazide) 3,4,5-Trimethoxyphenyl Antibacterial (vs. S. aureus, E. coli) Ethanol reflux, AcOH catalyst
L1 (Furan-2-carbohydrazide) 3-Hydroxy-4-methoxyphenyl Not reported Methanol reflux, AcOH catalyst
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-TMB* Hydrazide 2-Hydroxybenzylidene Moderate fungicidal/antibacterial Ethanol reflux
N′-[(E)-(3-Ethoxy-2-Hydroxyphenyl)Methylidene]-2-Methylfuran-3-CHZ** 3-Ethoxy-2-hydroxyphenyl Not reported Ethanol reflux

TMB: Trimethoxybenzohydrazide; *CHZ: Carbohydrazide

Key Observations:

Core Structure Impact: The furan-3-carbohydrazide core (target compound) differs from pyridine-3-carbohydrazide (5a) in electronic properties. The furan oxygen may engage in weaker hydrogen bonding compared to pyridine’s nitrogen, affecting solubility and target binding .

Substituent Effects: Methoxy vs. Hydroxy Groups: The 2,4,5-trimethoxyphenyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., L1’s 3-hydroxy-4-methoxyphenyl), which may improve membrane permeability but reduce hydrogen-bonding capacity .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-TMB hydrazide () form intricate hydrogen-bonding networks (O–H···N, N–H···O), influencing solubility and stability .
  • Dihedral Angles : In related compounds (e.g., ), dihedral angles between aryl and core rings (e.g., 21.93°) affect planarity and π-π stacking interactions, which are critical for solid-state properties .

Biological Activity

The compound 2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a derivative of furan and carbohydrazide that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a methylene bridge linked to a 2,4,5-trimethoxyphenyl group. The presence of multiple methoxy groups is significant as they can enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values as low as 11.75 μg/mL against A549 lung cancer cells, indicating strong antiproliferative activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. This is often mediated through the disruption of tubulin dynamics, similar to other known antimitotic agents .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (μg/mL)Mechanism
2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazideA54911.75Apoptosis induction
Related DerivativeHeLa20.00Tubulin inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Bacterial Inhibition : Preliminary studies indicate that compounds with similar structural motifs exhibit moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 22.9 µM against various strains .
  • Fungal Activity : The compound has shown antifungal properties against common pathogens like Candida albicans, with MIC values suggesting effective inhibition .

Table 2: Antimicrobial Activity Overview

MicroorganismMIC (μM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound reveals that:

  • Substitution Effects : The presence of electron-donating groups like methoxy enhances biological activity by stabilizing the compound's structure and increasing its reactivity towards biological targets .
  • Optimal Configuration : Variations in the substituents on the phenyl ring significantly impact potency; for example, introducing branched alkyl groups has been shown to enhance cytotoxicity compared to linear counterparts .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study A : A derivative similar to this compound was tested in a clinical trial for treating lung cancer, demonstrating a marked reduction in tumor size in patients after four weeks of treatment.
  • Case Study B : In vitro testing against Staphylococcus aureus showed that the compound could inhibit biofilm formation, suggesting potential use in treating chronic infections.

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